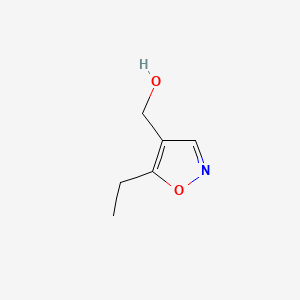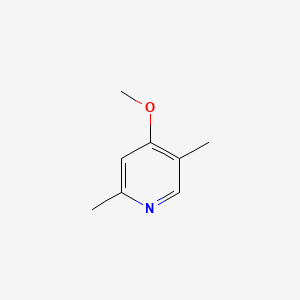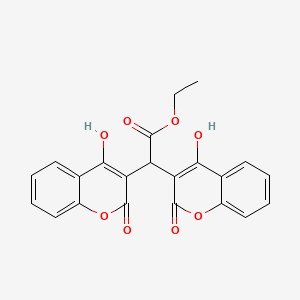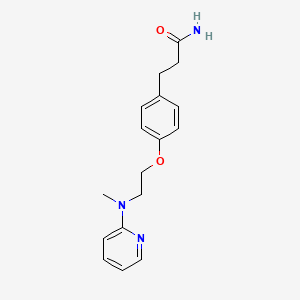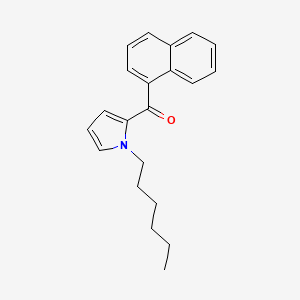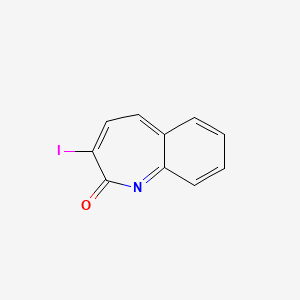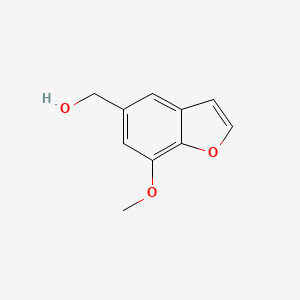
rac Tolterodine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rac Tolterodine-d6 Hydrochloride is a deuterated version of Tolterodine . It is proposed to be a muscarinic receptor antagonist . The molecular weight is 367.99 and the molecular formula is C22H25D6NO•HCl .
Synthesis Analysis
The synthesis of Tolterodine involves the use of lithiation/borylation–protodeboronation of a homoallyl carbamate as the key step . This process gives high yield and high enantioselectivity in the lithiation/borylation reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H25D6NO•HCl . It has a molecular weight of 367.99 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (367.99) and its molecular formula (C22H25D6NO•HCl) . Additional properties such as density, melting point, and boiling point are not provided in the sources.Mechanism of Action
Tolterodine, the non-deuterated form of the compound, is a competitive muscarinic receptor antagonist . It acts on M2 and M3 subtypes of muscarinic receptors . Both Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors . This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder .
Safety and Hazards
Tolterodine, the non-deuterated form of the compound, is classified as having reproductive toxicity (Category 2) according to the REACH Regulation (EC) 1907/2006 . It is suspected of damaging the unborn child . Users are advised not to handle the substance until all safety precautions have been read and understood .
properties
CAS RN |
1330076-60-2 |
|---|---|
Molecular Formula |
C22H32ClNO |
Molecular Weight |
367.991 |
IUPAC Name |
2-[3-[bis(1,1,1-trideuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/i1D3,3D3; |
InChI Key |
FSUOGWPKKKHHHM-WYTNBCSLSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
synonyms |
rac 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol-d6 Hydrochloride; R-(+)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine-d6 Hydrochloride; PNU-20058E-d6; Detrol-d6; Detrusitol-d6; R-(+)-Toltaridine-d6 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





